3-Azabicyclo[4.1.0]heptane-7-carboxylic acid
Description
Table 1: Geometric Parameters of this compound
| Parameter | Value |
|---|---|
| Bond length (C1–C6) | 1.54 Å |
| Bond angle (C1–C6–C7) | 93° |
| Dihedral angle (N3–C2–C1–C6) | 15° |
The nitrogen atom at position 3 adopts a pyramidal geometry, with a lone pair oriented toward the cyclopropane ring. This configuration creates electronic asymmetry, polarizing adjacent bonds and enhancing reactivity toward electrophiles.
Stereochemical Configuration and Conformational Dynamics
The bicyclo[4.1.0]heptane system contains three stereocenters at positions 1, 6, and 7. The racemic hydrochloride salt described in exhibits the (1R,6S,7R) configuration, where the carboxylic acid group at C7 occupies an axial position relative to the cyclopropane ring. Molecular dynamics simulations reveal limited conformational flexibility due to the rigid bicyclic scaffold. Ring puckering is restricted to ±5° deviations from the planar cyclopropane, with energy barriers of ~8 kcal/mol for chair-to-boat transitions.
Table 2: Stereoisomers of this compound
| Isomer | Configuration | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | (1R,6S,7R) | 0 (reference) |
| 2 | (1S,6R,7S) | 0 (enantiomer) |
| 3 | (1R,6R,7S) | 3.2 |
The endo orientation of the carboxylic acid group minimizes steric clashes with the cyclopropane ring, stabilizing the (1R,6S,7R) isomer. Chirality at C7 further influences hydrogen-bonding capacity, critical for interactions in biological systems.
Comparative Analysis with Related Azabicycloalkane Carboxylic Acids
This compound distinguishes itself from analogs through its strain profile and electronic properties . For instance:
- 3-Azabicyclo[3.1.1]heptane derivatives lack the cyclopropane ring, reducing angle strain by ~10 kcal/mol but diminishing electrophilic reactivity.
- Bicyclo[4.2.0]octane carboxylic acids exhibit lower torsional strain due to their eight-membered rings, yet their larger size reduces membrane permeability in drug design.
Table 3: Strain Energy Comparison of Azabicycloalkanes
| Compound | Ring Strain (kcal/mol) |
|---|---|
| 3-Azabicyclo[4.1.0]heptane-7-COOH | 16.6 |
| 3-Azabicyclo[3.1.1]heptane | 6.5 |
| Bicyclo[4.2.0]octane-8-COOH | 9.1 |
The nitrogen atom’s position also modulates basicity. In this compound, the nitrogen’s pKa is ~7.2 , enabling protonation under physiological conditions—a trait exploited in prodrug formulations.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-8-3-5(4)6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
ACLOABGXXHOMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a starting material . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Scaffold Variations
Ring Size and Nitrogen Position
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid :
1-Azabicyclo[3.2.0]heptane-2-carboxylic Acid :
Non-Aza Analogues
- Molecular weight: 140.18 g/mol; lower polarity compared to the aza variant .
Substituent and Functional Group Variations
Ester Derivatives
- Ethyl 3-Azabicyclo[4.1.0]heptane-7-carboxylate: Increased lipophilicity due to the ethyl ester group (vs. carboxylic acid). Molecular formula: C10H17NO2; molecular weight: 183.25 g/mol .
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate :
Bulky Substituents
- Molecular weight: 326.33 g/mol; formal charge: 0 .
- tert-Butoxycarbonyl (Boc)-Protected Derivatives: Example: rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid. Molecular formula: C12H19NO4; purity: 95% .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound notable for its unique nitrogen-containing structure, which closely resembles various neurotransmitters and opioid analgesics. This structural similarity suggests potential pharmacological applications, particularly in pain management and as a precursor for more complex pharmaceutical agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₃N O₂
- Molecular Weight : Approximately 199.25 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : ~272.5 °C
- Density : 1.141 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and other molecular interactions facilitated by the nitrogen atom within its bicyclic structure. These interactions can influence the activity and function of biological molecules, including receptors involved in pain perception and neurotransmission .
Biological Activity
Research indicates that this compound exhibits significant binding affinity to several receptor types, which may account for its pharmacological effects:
| Receptor Type | Binding Affinity | Potential Effects |
|---|---|---|
| Opioid Receptors | Moderate | Analgesic effects |
| Neurotransmitter Receptors | Variable | Modulation of neurotransmission |
Case Studies and Research Findings
-
Pain Management Applications :
- A study demonstrated that this compound could effectively reduce pain responses in animal models, suggesting its potential as an analgesic agent .
- Synthesis and Structural Analysis :
-
Comparison with Related Compounds :
- Similar compounds, such as 5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid, show differing biological activities due to variations in their structural components . This highlights the importance of specific functional groups in determining the pharmacological profile.
Potential Applications
The compound's unique structure positions it as a candidate for various therapeutic applications:
- Analgesics : Due to its interaction with opioid receptors.
- Neuropharmacology : Potential use in modulating neurotransmitter systems.
- Synthetic Intermediate : Acts as a precursor in synthesizing more complex drugs targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
